Otilonium Bromide

説明

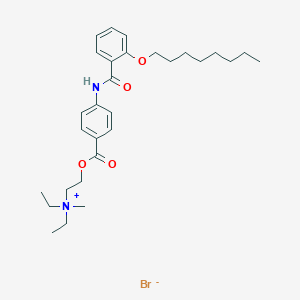

Structure

2D Structure

特性

IUPAC Name |

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZPIJGXYWHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26095-58-9 (iodide), 105360-89-2 (Parent) | |

| Record name | Otilonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046357 | |

| Record name | Otilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26095-59-0 | |

| Record name | Otilonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26095-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otilonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Otilonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTILONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21HN3N72PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Otilonium Bromide in Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otilonium Bromide (OB) is a quaternary ammonium derivative utilized clinically as a potent antispasmodic agent for the management of irritable bowel syndrome (IBS).[1][2][3] Its therapeutic efficacy stems from its targeted action on the smooth muscle of the gastrointestinal (GI) tract, where it alleviates symptoms of abdominal pain, cramping, and discomfort by modulating hypermotility.[1][2] Unlike systemic agents, OB exhibits poor systemic absorption, localizing its activity primarily within the gut.[2][4] This guide provides a detailed examination of the multifaceted molecular mechanisms through which this compound exerts its relaxant effects on smooth muscle cells.

Core Mechanisms of Action

This compound's spasmolytic properties are not attributed to a single mode of action but rather to a synergistic combination of effects on several key targets within the smooth muscle cell membrane and associated signaling pathways.[5] It interferes with the mobilization of calcium (Ca²⁺), the final common messenger for muscle contraction, by acting on voltage-gated ion channels and G-protein coupled receptors.[6] The principal mechanisms include the blockade of L-type and T-type calcium channels, and antagonism of muscarinic and tachykinin receptors.[1][7][8]

Blockade of Voltage-Gated Calcium Channels

The influx of extracellular calcium through voltage-gated calcium channels is a prerequisite for the initiation and maintenance of smooth muscle contraction.[4][9][10] this compound directly targets these channels to induce muscle relaxation.

-

L-type Calcium Channels: OB is a potent inhibitor of L-type Ca²⁺ channels, which are the main pathway for calcium entry in smooth muscle cells.[2][3][7] This blockade has been demonstrated to be concentration-dependent and is considered a primary contributor to its spasmolytic effect.[1][11] For instance, in human jejunal circular smooth muscle cells, OB at a concentration of 9 µmol L⁻¹ inhibits the L-type Ca²⁺ current by 90%.[4][9] This action effectively reduces the Ca²⁺ influx required for the contractile machinery, leading to muscle relaxation.[1] The inhibitory effect of OB on spontaneous and electrically stimulated contractions can be reversed by the L-type Ca²⁺ channel agonist BayK8644, confirming this mechanism of action.[7][12]

-

T-type Calcium Channels: In addition to its action on L-type channels, OB also inhibits T-type Ca²⁺ channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[7][13][14] While L-type channels are critical for initiating strong contractions, T-type channels are implicated in regulating contractility and the propagation of intestinal slow waves.[13][14] The ability of OB to block T-type channels may contribute to its enhanced clinical effectiveness compared to selective L-type Ca²⁺ channel blockers.[13][14] Studies on HEK293 cells expressing different T-type channel subtypes showed that OB reversibly blocked all of them, with a higher affinity for Caᵥ3.3.[13][14]

Antagonism of Muscarinic Receptors

Acetylcholine (ACh) is a key neurotransmitter that stimulates GI smooth muscle contraction via muscarinic receptors.[2] Smooth muscle cells predominantly express M2 and M3 muscarinic receptor subtypes.[15][16][17]

-

M2 and M3 Receptor Interaction: The M3 receptor is directly coupled to phosphoinositide hydrolysis, leading to the mobilization of intracellular Ca²⁺ and subsequent contraction.[15][16] The M2 receptor, while more numerous, primarily acts by inhibiting adenylyl cyclase, thereby opposing cAMP-mediated relaxation.[15][16] this compound exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[2][6] It concentration-dependently inhibits the membrane depolarization and contraction induced by muscarinic agonists like methacholine and carbachol.[5][8] Specifically, OB has been shown to inhibit M3 receptor-coupled calcium signals in human colonic crypts, directly targeting the pathway responsible for ACh-induced contraction.[6]

Antagonism of Tachykinin NK2 Receptors

Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides that cause potent smooth muscle contraction by acting on neurokinin (NK) receptors.[1] The NK2 receptor is predominantly located on smooth muscle cells.[1]

-

NK2 Receptor Blockade: this compound functions as a tachykinin NK2 receptor antagonist.[5] It inhibits contractions induced by NKA and other NK2 receptor agonists.[5][7] Radioligand binding studies have confirmed that OB competitively inhibits the binding of both agonists and antagonists to the human NK2 receptor.[5] This action contributes to its overall spasmolytic effect by blocking a significant pathway for excitatory neurotransmission in the gut.[1]

Data Presentation: Quantitative Analysis of this compound's Actions

The following tables summarize the quantitative data on the inhibitory effects of this compound on its primary targets in smooth muscle cells.

Table 1: Inhibition of Calcium Channels by this compound

| Target | Experimental Model | Parameter | Value | Reference |

|---|---|---|---|---|

| L-type Ca²⁺ Current | Human Jejunal Smooth Muscle Cells | % Inhibition (at 0.9 µM) | 25% | [9] |

| L-type Ca²⁺ Current | Human Jejunal Smooth Muscle Cells | % Inhibition (at 9 µM) | 90% | [9] |

| L-type Ca²⁺ Current | Rat Colonic Smooth Muscle Cells | EC₅₀ | 885 nM | [7][11] |

| KCl-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 3.6 µM | [8] |

| KCl-induced Ca²⁺ Transients | Isolated Sigmoid Smooth Muscle Cells | IC₅₀ | 0.2 µM | [7][12] |

| BayK8644-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 4.0 µM | [8] |

| T-type Ca²⁺ Channels (Caᵥ3.1, 3.2, 3.3) | HEK293 Cells | - | Reversible Blockade |[13][14] |

Table 2: Antagonism of Muscarinic and Tachykinin Receptors by this compound

| Target/Response | Experimental Model | Parameter | Value | Reference |

|---|---|---|---|---|

| Methacholine-induced Contraction | Guinea-pig Colon Circular Muscle | IC₅₀ | 3.7 µM | [5] |

| Methacholine-induced Depolarization | Guinea-pig Colon Circular Muscle | IC₅₀ | 4.1 µM | [5] |

| Carbachol-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 8.4 µM | [8] |

| Carbachol-induced Contraction | Rat Colonic Strips | EC₅₀ | 13.0 µM | [8] |

| ACh-induced Ca²⁺ Signals (M3) | Human Colonic Crypts | IC₅₀ | 880 nM | [6] |

| NKA-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 11.7 µM | [8] |

| NKA-induced Depolarization (NK2) | Guinea-pig Colon Circular Muscle | IC₅₀ | 38 µM | [5] |

| NKA-induced Contraction (NK2) | Guinea-pig Colon Circular Muscle | IC₅₀ | 45 µM | [5] |

| [¹²⁵I]NKA Binding (NK2 Receptor) | CHO Cells (human NK2) | Kᵢ | 7.2 µM | [5] |

| [³H]SR 48968 Binding (NK2 Receptor) | CHO Cells (human NK2) | Kᵢ | 2.2 µM |[5] |

Table 3: Inhibition of Smooth Muscle Contractility by this compound

| Response | Experimental Model | Parameter | Value | Reference |

|---|---|---|---|---|

| Spontaneous Rhythmic Contractions | Human Sigmoid Colon Strips | IC₅₀ | 49.9 nM | [7][12] |

| Stretch-induced Tone | Human Sigmoid Colon Strips | IC₅₀ | 10.7 nM | [7][12] |

| EFS-induced 'On' Contractions | Human Sigmoid Colon Strips | IC₅₀ | 38.0 nM | [12] |

| Spontaneous Activity | Rat Colonic Strips | logIC₅₀ | -5.31 | [11] |

| EFS-induced Atropine-sensitive Contraction | Rat Colonic Strips | EC₅₀ | 7.3 µM |[8] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Whole-Cell Patch-Clamp Technique

This electrophysiological technique is used to record ion currents across the entire cell membrane, providing direct evidence for ion channel blockade.[9][13][18][19]

-

Objective: To measure the effect of this compound on voltage-gated ion channels (e.g., L-type and T-type Ca²⁺ channels) in isolated smooth muscle cells or heterologous expression systems (e.g., HEK293 cells).[9][13][14]

-

Methodology:

-

Cell Preparation: Smooth muscle cells are enzymatically dissociated from tissue samples (e.g., human jejunum, rat colon).[9][11] Alternatively, cell lines (e.g., HEK293) are transfected to express specific ion channel subunits.[13][14]

-

Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing Cs⁺ to block K⁺ currents) and brought into contact with a cell.[9][18] The cell is bathed in an extracellular solution (e.g., Ringer's solution).[9][20]

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[19]

-

Whole-Cell Configuration: A further pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.[21]

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV). Depolarizing voltage steps are applied to activate voltage-gated channels, and the resulting ionic currents are recorded.[11]

-

Drug Application: The extracellular solution is exchanged with one containing this compound at various concentrations to measure its effect on the recorded currents.[13][14]

-

Data Analysis: The peak current amplitude before and after drug application is measured and used to calculate percentage inhibition and construct concentration-response curves to determine EC₅₀/IC₅₀ values.[9][11]

-

Muscle Strip Contractility Assays (Organ Bath)

This classic pharmacological method measures the mechanical force generated by isolated strips of smooth muscle tissue.[1][22]

-

Objective: To assess the effect of this compound on spontaneous muscle contractions and those induced by electrical stimulation or spasmogenic agonists.[3][12]

-

Methodology:

-

Tissue Preparation: Strips of smooth muscle (e.g., circular muscle from human sigmoid colon or rat colon) are dissected and mounted in an organ bath.[7][8][12]

-

Organ Bath Setup: The bath contains a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with carbogen (95% O₂, 5% CO₂). One end of the muscle strip is fixed, while the other is connected to an isometric force transducer.

-

Recording: The transducer records changes in muscle tension (contraction and relaxation) over time.

-

Stimulation: Contractions are induced by various means:

-

Spontaneous Activity: Recording the intrinsic rhythmic contractions of the tissue.[7][12]

-

Electrical Field Stimulation (EFS): Applying electrical pulses to stimulate intramural motor neurons.[1][8]

-

Agonist Application: Adding contractile agents like acetylcholine, carbachol, NKA, or high concentrations of KCl to the bath.[7][8]

-

-

Drug Evaluation: this compound is added to the bath in increasing concentrations, and its ability to inhibit the induced contractions is quantified to determine IC₅₀/EC₅₀ values.[1][8]

-

Calcium Imaging

This technique uses fluorescent indicators to visualize and quantify changes in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ).[23]

-

Objective: To measure the effect of this compound on [Ca²⁺]ᵢ transients evoked by various stimuli in isolated smooth muscle cells.[8][12]

-

Methodology:

-

Cell Preparation and Loading: Isolated smooth muscle cells are incubated with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM). The dye enters the cell and is cleaved into its active, membrane-impermeant form.

-

Fluorescence Microscopy: Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.

-

Stimulation: Cells are perfused with solutions containing agonists such as KCl (to cause depolarization and open voltage-gated Ca²⁺ channels), carbachol, or NKA.[8]

-

Image Acquisition: The dye is excited at specific wavelengths, and the emitted fluorescence is captured by a camera. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated, which corresponds to the [Ca²⁺]ᵢ.

-

Drug Application: The experiment is repeated in the presence of varying concentrations of this compound to assess its inhibitory effect on the agonist-induced Ca²⁺ transients.[8]

-

Data Analysis: The amplitude of the Ca²⁺ transients is measured, and concentration-response curves are generated to calculate EC₅₀ values.[8]

-

Mandatory Visualizations

Signaling Pathways of this compound Action

Caption: this compound's multi-target action on a smooth muscle cell.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for investigating ion channel modulation via patch-clamp.

Experimental Workflow: Muscle Strip Contractility Assay

References

- 1. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. T-type Ca(2+) channel modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Patch Clamp Protocol [labome.com]

- 20. Electrophysiological studies [protocols.io]

- 21. Whole Cell Patch Clamp Protocol [protocols.io]

- 22. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Preclinical Profile of Otilonium Bromide in Irritable Bowel Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Otilonium Bromide (OB), a quaternary ammonium derivative utilized in the management of Irritable Bowel Syndrome (IBS). This compound exhibits a multifaceted mechanism of action, primarily localized to the colon, which contributes to its efficacy in alleviating key IBS symptoms such as abdominal pain, bloating, and altered bowel habits.[1][2][3] Its poor systemic absorption minimizes the risk of atropine-like side effects, enhancing its tolerability.[1][2] Preclinical studies have been instrumental in elucidating its complex pharmacology, which involves modulation of smooth muscle contractility and visceral sensitivity.[1][2][4]

Core Mechanisms of Action

This compound's therapeutic effects stem from its ability to interact with multiple cellular targets within the gastrointestinal tract.[1][2][5] Experimental evidence has demonstrated its activity as a blocker of L-type and T-type calcium channels, an antagonist of muscarinic (specifically M3) and tachykinin NK2 receptors.[1][2][6][7][8][9][10][11][12] This combined action effectively reduces intestinal hypermotility and modulates visceral sensation.[1][2] Furthermore, in stress-induced models of IBS, this compound has been shown to interfere with the corticotropin-releasing factor-1 (CRF1) receptor activation, suggesting a role in mitigating the peripheral effects of psychosocial stress on colonic function.[5][13]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from various preclinical studies on this compound, providing a comparative overview of its potency and efficacy across different experimental models and targets.

Table 1: Inhibitory Concentrations (IC50/EC50) of this compound on Ion Channels and Receptors

| Target | Experimental Model | Method | IC50 / EC50 | Reference |

| L-type Ca²+ Channels | Human jejunal circular smooth muscle cells | Patch-clamp | ~0.9 µmol/L (25% inhibition) | [14][15] |

| L-type Ca²+ Channels | Human jejunal circular smooth muscle cells | Patch-clamp | ~9 µmol/L (90% inhibition) | [14][15] |

| L-type Ca²+ Channels (KCl-induced Ca²+ transients) | Isolated rat colonic smooth muscle cells | Calcium Imaging | IC50 = 0.2 µmol/L | [2][6] |

| L-type Ca²+ Channels (KCl-induced Ca²+ transients) | Human colonic smooth muscle cells | Calcium Imaging | EC50 = 3.6 µM | [9] |

| L-type Ca²+ Channels (BayK8644-induced Ca²+ transients) | Human colonic smooth muscle cells | Calcium Imaging | EC50 = 4.0 µM | [9] |

| T-type Ca²+ Channels (CaV3.1, CaV3.2, CaV3.3) | HEK293 cells | Patch-clamp | Reversible block (10⁻⁸ to 10⁻⁵ M) | [6][12] |

| Muscarinic Receptors (Methacholine-induced depolarization) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 4.1 µM | [8] |

| Muscarinic Receptors (Methacholine-induced contraction) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 3.7 µM | [8] |

| Muscarinic Receptors (Carbachol-induced Ca²+ transients) | Human colonic smooth muscle cells | Calcium Imaging | EC50 = 8.4 µM | [9] |

| Muscarinic M3 Receptors (ACh-induced Ca²+ signals) | Isolated human colonic crypts | Fluorescence Imaging | IC50 = 880 nM | [7][16] |

| Tachykinin NK2 Receptors ([βAla⁸]neurokinin A (4-10)-induced depolarization) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 38 µM | [8] |

| Tachykinin NK2 Receptors ([βAla⁸]neurokinin A (4-10)-induced contraction) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 45 µM | [8] |

| Tachykinin NK2 Receptors ([¹²⁵I]neurokinin A binding) | CHO cells with human NK2 receptors | Radioligand binding | Ki = 7.2 µM | [8] |

| Tachykinin NK2 Receptors ([³H]SR 48968 binding) | CHO cells with human NK2 receptors | Radioligand binding | Ki = 2.2 µM | [8] |

| Tachykinin NK1 Receptors ([Sar⁹]substance P-sulphone-induced contraction) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 43 µM | [8] |

Table 2: Effects of this compound on Neurally-Mediated Contractions

| Experimental Condition | Animal Model | Preparation | Effect of this compound | EC50 | Reference |

| Electrical Field Stimulation (EFS) - induced cholinergic e.j.p. | Guinea-pig | Proximal colon circular muscle | Inhibition | IC50 = 22 µM (depolarization), 16 µM (contraction) | [8] |

| Electrical Field Stimulation (EFS) - induced atropine-sensitive excitatory junction potential | Rat | Colonic strips | Inhibition | EC50 = 8.9 µM | [9] |

| Electrical Field Stimulation (EFS) - induced atropine-sensitive contraction | Rat | Colonic strips | Inhibition | EC50 = 7.3 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Repeated Water Avoidance Stress (rWAS) Model in Rats

This model is used to mimic the psychosocial stress that can exacerbate IBS symptoms.[2][5][13][17]

-

Animals: Male Wistar rats are typically used.[18] The animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[5]

-

Stress Induction: The rWAS procedure involves placing each rat on a small platform (e.g., 8 cm x 8 cm) fixed to the center of a water-filled container (e.g., 50 cm x 30 cm x 30 cm) for a period of one hour daily for consecutive days (e.g., 10 days).[19][20] The water level is maintained approximately 1 cm below the platform.

-

Drug Administration: this compound (e.g., 20 mg/kg) or vehicle is administered orally, often dissolved in the drinking water, throughout the stress period.[5][21]

-

Outcome Measures: Following the stress protocol, various parameters are assessed:

-

Colonic Motility: In vitro contractility of isolated distal colon strips is measured in an organ bath in response to electrical field stimulation (EFS) or pharmacological agents like methacholine.[5]

-

Histology and Immunohistochemistry: Colonic tissue is processed for histological examination (e.g., mucin secretion) and immunohistochemical analysis of neuronal markers (e.g., choline acetyltransferase, nitric oxide synthase).[5][19][22][23]

-

Visceral Sensitivity: While not always a primary endpoint in rWAS studies for OB, visceral sensitivity can be assessed by measuring the visceromotor response to colorectal distension.

-

In Vitro Assessment of Smooth Muscle Contractility

This protocol is fundamental for characterizing the direct effects of this compound on intestinal smooth muscle.

-

Tissue Preparation: Segments of the colon (e.g., proximal or distal) are obtained from laboratory animals (e.g., guinea pigs, rats) or human surgical specimens.[6][8][9] The circular or longitudinal muscle layers are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Measurement of Contractions: Muscle tension is recorded isometrically using force-displacement transducers connected to a data acquisition system.

-

Experimental Procedure: After an equilibration period, the effects of this compound are evaluated on:

-

Spontaneous contractions.

-

Agonist-induced contractions: Tissues are challenged with contractile agents such as methacholine (muscarinic agonist), neurokinin A (NK2 agonist), or potassium chloride (to induce depolarization-mediated calcium influx).[6][8] Concentration-response curves are generated in the presence and absence of increasing concentrations of this compound to determine its inhibitory potency (IC50).

-

Electrically-induced contractions: Electrical field stimulation (EFS) is used to elicit neurally-mediated contractions. The nature of the neurotransmission (e.g., cholinergic) is confirmed using specific antagonists like atropine.[5][9]

-

Patch-Clamp Electrophysiology

This technique allows for the direct investigation of this compound's effects on specific ion channels.

-

Cell Preparation: Single smooth muscle cells are enzymatically isolated from intestinal tissue, or a cell line (e.g., HEK293) heterologously expressing the ion channel of interest (e.g., L-type or T-type calcium channels) is used.[6][12][14][15]

-

Recording Configuration: The whole-cell patch-clamp configuration is employed to record ionic currents across the cell membrane.

-

Experimental Protocol:

-

Cells are voltage-clamped at a holding potential, and specific voltage protocols are applied to elicit the currents of interest (e.g., a depolarizing step to activate calcium channels).

-

This compound is applied to the extracellular solution at various concentrations, and the effect on the current amplitude and kinetics is measured.

-

The specificity of the effect is confirmed by using known channel blockers and by testing for effects on other ion channels (e.g., Na⁺ or K⁺ channels).[14]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: Multifaceted mechanism of action of this compound on intestinal smooth muscle cells.

Caption: this compound's interference with the stress-induced colonic response.

Caption: Experimental workflow for preclinical evaluation of this compound in an IBS model.

References

- 1. This compound: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Irritable bowel syndrome: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Chronic treatment with this compound induces changes in L-type Ca²⁺ channel, tachykinins, and nitric oxide synthase expression in rat colon muscle coat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Effects of Otilonium Bromide on Intestinal Motility

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vitro pharmacological effects of Otilonium Bromide (OB) on intestinal smooth muscle motility. It details the compound's multifaceted mechanism of action, supported by quantitative data from various experimental models. The methodologies behind these key experiments are described to facilitate understanding and replication.

Executive Summary

This compound is a quaternary ammonium derivative with potent spasmolytic activity, primarily localized to the gastrointestinal tract due to its poor systemic absorption.[1][2] In vitro studies have been crucial in elucidating its complex mechanism of action, demonstrating that OB modulates intestinal motility by interacting with multiple cellular targets on smooth muscle cells.[2][3] The primary action involves the blockade of calcium influx through L-type and T-type voltage-operated calcium channels.[2][4] Additionally, OB exhibits antagonist properties at muscarinic M3 receptors and tachykinin NK2 receptors.[5][6] This composite pharmacological profile enables OB to effectively inhibit both spontaneous and agonist-induced intestinal contractions, providing a strong rationale for its clinical use in managing hypermotility disorders such as Irritable Bowel Syndrome (IBS).[4][7]

Quantitative Analysis of this compound's In Vitro Effects

The inhibitory potency of this compound has been quantified across various experimental setups, targeting different aspects of smooth muscle function. The following tables summarize the key half-maximal inhibitory (IC50) and effective (EC50) concentrations.

Table 1: Inhibitory Effects of this compound on Intestinal Contractions

| Experimental Model | Parameter Measured | Agonist/Stimulus | IC50 / EC50 Value | Reference(s) |

| Human Sigmoid Colon Strips | Rhythmic Phasic Contractions (RPCs) | Spontaneous | IC50: 49.9 nmol/L | [7] |

| Human Sigmoid Colon Strips | Stretch-Induced Tone | Mechanical Stretch | IC50: 10.7 nmol/L | [7] |

| Human Sigmoid Colon Strips | On- & Off-Contractions | Electrical Field Stimulation | IC50: 38.0 nmol/L | [7] |

| Rat Colonic Strips | Contraction | Carbachol | EC50: 13.0 µmol/L | [8] |

| Rat Colonic Strips | Atropine-Sensitive Contraction | Electrical Field Stimulation | EC50: 7.3 µmol/L | [8] |

| Guinea-Pig Colon Circular Muscle | Contraction | Methacholine | IC50: 3.7 µmol/L | [6] |

| Guinea-Pig Colon Circular Muscle | Action Potentials & Contraction | KCl (30 mM) | IC50: 31 µmol/L | [6] |

| Guinea-Pig Colon Circular Muscle | Contraction | NK1 Agonist* | IC50: 43 µmol/L | [6] |

| Guinea-Pig Colon Circular Muscle | Contraction | NK2 Agonist** | IC50: 45 µmol/L | [6] |

| Rat Colon | Spontaneous Activity | Spontaneous | logIC50: -5.31 (~4.9 µmol/L) | [9][10] |

*Agonist: [Sar9]substance P-sulphone **Agonist: [betaAla8]neurokinin A (4-10)

Table 2: Inhibitory Effects of this compound on Ion Channels and Cellular Signaling

| Experimental Model | Parameter Measured | Agonist/Stimulus | IC50 / EC50 Value | Reference(s) |

| Human Colonic Smooth Muscle Cells | L-type Ca2+ Transients | KCl | IC50: 0.2 µmol/L | [7][11] |

| Human Cultured Smooth Muscle Cells | Nifedipine-Sensitive Ca2+ Transients | KCl | EC50: 3.6 µmol/L | [8] |

| Human Cultured Smooth Muscle Cells | Nifedipine-Sensitive Ca2+ Transients | BayK8644 | EC50: 4.0 µmol/L | [8] |

| Rat Colonic Smooth Muscle Cells | Inward L-type Ca2+ Current | Depolarization (-70 to 0 mV) | EC50: 885 nmol/L | [9][10] |

| Human Cultured Smooth Muscle Cells | Ca2+ Transients | Carbachol | EC50: 8.4 µmol/L | [8] |

| Human Cultured Smooth Muscle Cells | Ca2+ Transients | Neurokinin A (NKA) | EC50: 11.7 µmol/L | [8] |

| Human Colonic Crypts | M3 Receptor-Coupled Ca2+ Signals | Acetylcholine | IC50: 880 nmol/L | [12][13] |

| Rat Colonic Strips | Atropine-Sensitive EJP | Electrical Field Stimulation | EC50: 8.9 µmol/L | [8] |

| Guinea-Pig Colon Circular Muscle | Membrane Depolarization | Methacholine | IC50: 4.1 µmol/L | [6] |

| Guinea-Pig Colon Circular Muscle | Membrane Depolarization | NK2 Agonist** | IC50: 38 µmol/L | [6] |

| HEK293 Cells | T-type Ca2+ Channels (CaV3.3) | Depolarization | IC50: 0.29 µmol/L | [14] |

| HEK293 Cells | T-type Ca2+ Channels (CaV3.1) | Depolarization | IC50: 1.0 µmol/L | [14] |

| HEK293 Cells | T-type Ca2+ Channels (CaV3.2) | Depolarization | IC50: 1.2 µmol/L | [14] |

**Agonist: [betaAla8]neurokinin A (4-10)

Core Signaling Pathways and Mechanisms of Action

This compound's spasmolytic effect is the result of its interaction with several key signaling pathways that govern smooth muscle excitability and contraction.

Primary Mechanism: Blockade of Calcium Channels

The predominant action of OB is the inhibition of Ca2+ entry into intestinal smooth muscle cells.[2] This is critical because intracellular Ca2+ is the primary trigger for contraction. OB blocks both L-type and T-type voltage-gated calcium channels.[4][14] The blockade of L-type channels is considered the main contributor to its spasmolytic effect, directly preventing the sustained Ca2+ influx required for muscle contraction.[9][15]

Secondary Mechanisms: Receptor Antagonism

In addition to direct channel blockade, OB also acts as an antagonist at key G-protein coupled receptors on the smooth muscle surface.

-

Muscarinic M3 Receptor Antagonism: OB inhibits M3 receptors, preventing acetylcholine-induced Ca2+ release from intracellular stores (sarcoplasmic reticulum) and subsequent contraction.[1][12][13] This contributes to its anticholinergic properties without significant systemic side effects.[1][16]

-

Tachykinin NK2 Receptor Antagonism: OB blocks NK2 receptors, antagonizing the contractile effects of tachykinins like Neurokinin A (NKA).[6][17] This action may also modulate visceral sensitivity, contributing to pain relief.[5]

Detailed Experimental Protocols

The quantitative data presented were generated using established in vitro techniques. The following sections detail the core methodologies.

Organ Bath Contractility Studies

This technique assesses the mechanical response of intestinal tissue strips to pharmacological agents.

Protocol:

-

Tissue Preparation: Circular muscle strips (e.g., 3 mm wide by 10 mm long) are dissected from a specific intestinal region (e.g., human sigmoid colon, rat colon).[7][18]

-

Mounting: Strips are mounted vertically in organ baths containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[18][19]

-

Transducer Connection: One end of the strip is fixed, while the other is connected to an isometric force transducer to record muscle tension.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension for a period (e.g., 60 minutes) during which they exhibit spontaneous rhythmic contractions.[18]

-

Stimulation & Recording: Contractions are induced via electrical field stimulation (EFS) to activate enteric neurons or by direct application of agonists (e.g., KCl, acetylcholine, NKA).

-

Drug Application: After establishing a stable baseline response, increasing concentrations of this compound are added cumulatively to the bath.

-

Data Analysis: The amplitude and frequency of contractions are measured, and concentration-response curves are generated to calculate IC50/EC50 values.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 6. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The colon-selective spasmolytic this compound inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PMC [pmc.ncbi.nlm.nih.gov]

Otilonium Bromide: A Deep Dive into the Modulation of Visceral Sensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Otilonium Bromide (OB) in the modulation of visceral sensation. Citing extensive preclinical and clinical data, this document elucidates the multifaceted pharmacological profile of OB, making it a cornerstone therapy for visceral hypersensitivity, a key symptom in Irritable Bowel Syndrome (IBS).

Core Mechanisms of Action

This compound exerts its therapeutic effects through a combination of actions on multiple cellular targets primarily located within the gastrointestinal tract. Its quaternary ammonium structure leads to low systemic absorption, concentrating its activity in the gut where it modulates smooth muscle contractility and visceral perception.[1][2][3] The principal mechanisms involve the blockade of voltage-gated calcium channels, antagonism of muscarinic and tachykinin receptors.[1][2][4]

Voltage-Gated Calcium Channel Blockade

A primary mechanism of this compound is the inhibition of calcium influx into intestinal smooth muscle cells, which is essential for muscle contraction.[2][5]

-

L-type Calcium Channels: OB effectively blocks L-type calcium channels, which play a crucial role in the sustained contraction of gastrointestinal smooth muscle.[2][6][7] This action directly contributes to its spasmolytic effect, reducing the hypermotility often associated with visceral pain in IBS.[1][8] Studies have shown that OB inhibits L-type Ca2+ current in human jejunal circular smooth muscle cells.[9]

-

T-type Calcium Channels: In addition to L-type channels, OB also demonstrates inhibitory effects on T-type calcium channels.[3] These channels are involved in regulating smooth muscle contractility and their blockade by OB may contribute to its overall efficacy in controlling intestinal spasms.

Muscarinic Receptor Antagonism

This compound exhibits anticholinergic properties by acting as an antagonist at muscarinic receptors, particularly the M3 subtype, which is prevalent in the smooth muscles of the gut.[2][10] By blocking the action of acetylcholine, a key neurotransmitter in stimulating gut motility, OB further reduces smooth muscle contractions and spasms.[2] Research has demonstrated that OB inhibits acetylcholine-induced calcium signals in isolated human colonic crypts.[11]

Tachykinin Receptor Antagonism

Tachykinins, such as Substance P and Neurokinin A, are neuropeptides that play a significant role in mediating visceral nociception.[4][12] this compound acts as an antagonist at tachykinin NK1 and NK2 receptors located on both intestinal smooth muscle cells and afferent nerve endings.[3][4][12] This dual action not only reduces muscle contractility but also directly modulates the signaling of pain from the gut to the central nervous system, thereby addressing visceral hypersensitivity.[4][7]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from various studies, illustrating the potency of this compound at its different molecular targets.

| Target | Preparation | Method | Parameter | Value | Reference |

| L-type Ca2+ Channels | Human Jejunal Circular Smooth Muscle Cells | Patch Clamp | % Inhibition of ICa,L | 25% at 0.9 µmol/L; 90% at 9 µmol/L | [9] |

| Isolated Human Sigmoid Smooth Muscle Cells | Calcium Imaging | IC50 for KCl-induced Ca2+ transients | 0.2 µmol/L | [13] | |

| T-type Ca2+ Channels | HEK293 cells expressing Cav3.1, Cav3.2, Cav3.3 | Patch Clamp | Reversible block | 10⁻⁸ to 10⁻⁵ M | [14] |

| Muscarinic M3 Receptors | Isolated Human Colonic Crypts | Fluorescence Imaging | IC50 for ACh-induced Ca2+ signals | 880 nM | [11] |

| Tachykinin NK2 Receptors | CHO cells expressing human NK2 receptors | Radioligand Binding | Ki | ~7 µM | [12] |

| Spontaneous Contractions | Human Sigmoid Colon Strips | Organ Bath | IC50 for rhythmic phasic contractions | 49.9 nmol/L | [13] |

| Human Sigmoid Colon Strips | Organ Bath | IC50 for stretch-induced tone | 10.7 nmol/L | [13] | |

| Neurally-Evoked Contractions | Human Sigmoid Colon Strips | Organ Bath | IC50 for on-contractions | 38.0 nmol/L | [13] |

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the mechanisms of this compound.

Assessment of Visceral Sensitivity in Animal Models

Rodent models of visceral hypersensitivity are crucial for the preclinical evaluation of drugs like this compound.

-

Model Induction:

-

Wrap Restraint Stress (WRS): Rats are gently wrapped in a bandage to induce psychological stress, a known factor in exacerbating IBS symptoms.[3][15]

-

Water Avoidance Stress (WAS): Rats are placed on a small platform in a container of water, inducing anxiety and visceral hypersensitivity.[16][17]

-

Dextran Sulfate Sodium (DSS)-induced colitis: A model that induces intestinal inflammation, leading to persistent visceral hypersensitivity.[18]

-

-

Measurement of Visceral Nociception:

-

Colorectal Distension (CRD): A balloon is inserted into the colon and inflated to various pressures. The visceromotor response (abdominal muscle contractions) is quantified as a measure of pain.[19][20]

-

Abdominal Withdrawal Reflex (AWR): A semi-quantitative assessment of the behavioral response to graded colorectal distension.[19]

-

In Vitro Assessment of Muscle Contractility

-

Organ Bath Technique:

-

Circular strips of human sigmoid colon are mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

-

Spontaneous contractions or contractions induced by electrical field stimulation or pharmacological agents (e.g., acetylcholine, substance P) are recorded.[13]

-

This compound is added to the bath in increasing concentrations to determine its inhibitory effect on contractility.[13]

-

Electrophysiological and Cellular Imaging Techniques

-

Patch-Clamp Electrophysiology:

-

Single smooth muscle cells are isolated from intestinal tissue.

-

Whole-cell patch-clamp recordings are performed to measure ion channel currents (e.g., L-type and T-type Ca2+ currents).[9][21]

-

The effect of this compound on these currents is assessed by applying the drug to the extracellular solution.[9]

-

-

Calcium Imaging:

-

Isolated smooth muscle cells or colonic crypts are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Changes in intracellular calcium concentration in response to stimuli (e.g., high potassium solution, acetylcholine) are measured using fluorescence microscopy.[11][13]

-

The inhibitory effect of this compound on these calcium signals is quantified.[11][13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's multifaceted mechanism of action.

References

- 1. This compound: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Repeated this compound administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term efficacy and safety of this compound in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 12. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of this compound on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Otilonium Bromide in Rat Models of Irritable Bowel Syndrome (IBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otilonium Bromide (OB) is a quaternary ammonium derivative with potent spasmolytic activity, primarily targeting the smooth muscle of the gastrointestinal tract. Due to its poor systemic absorption, it exhibits a high degree of local activity in the colon, making it an effective therapeutic agent for Irritable Bowel Syndrome (IBS).[1] Its mechanism of action is multifaceted, involving the blockade of L-type calcium channels, antagonism of muscarinic (M3) and tachykinin (NK2) receptors, and modulation of stress-induced neuronal pathways.[2][3] This document provides detailed protocols for the administration of this compound in a clinically relevant rat model of IBS, outlines key experimental procedures for efficacy evaluation, and presents quantitative data from relevant studies.

Animal Model of IBS: Repeated Water Avoidance Stress (rWAS)

The repeated water avoidance stress (rWAS) model is a well-established method for inducing IBS-like symptoms in rats, particularly visceral hypersensitivity and altered colonic motility, by simulating chronic psychosocial stress.[4][5]

Experimental Protocol: rWAS Induction

-

Apparatus: A Plexiglas tank (e.g., 45 cm length x 25 cm width x 25 cm height) is filled with fresh water at 25°C.[6] In the center of the tank, a small platform (e.g., 10 cm length x 8 cm width x 8 cm height) is fixed to the floor, with its top surface approximately 1 cm above the water level.[6]

-

Procedure:

-

Acclimate male Wistar rats to the housing facility for at least one week before the experiment.

-

Place each rat individually on the platform in the water-filled tank for 1 hour per day.[1][6]

-

This procedure is repeated for 10 consecutive days.[1][4][6]

-

Sham-treated or control animals are placed on an identical platform in a dry tank for the same duration.[1]

-

Monitor and record fecal pellet output during each 1-hour session as an index of stress-induced colonic motility.[4]

-

This compound Administration Protocol

This compound is typically administered orally. The following protocol is based on effective doses reported in the literature.[7][8]

Protocol: Oral Gavage Administration

-

Preparation of Dosing Solution:

-

Dissolve this compound powder in sterile water to the desired concentration. For a 20 mg/kg dose, a final concentration of 4 mg/ml is often used.[7]

-

Ensure the solution is homogenous before administration.

-

-

Administration Procedure:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered. A standard administration volume is 5 ml/kg.[7]

-

Use a 16-18 gauge, 2-3 inch curved gavage needle with a rounded tip suitable for rats.[9]

-

Gently restrain the rat and pass the gavage needle into the esophagus and down to the stomach.

-

Administer the solution slowly to prevent regurgitation and aspiration.[9]

-

For chronic studies, OB is often administered daily for the duration of the stress protocol (e.g., 10 days), with the final dose given a few hours before the terminal experiment.[7]

-

Key Efficacy Evaluation Protocols

Assessment of Visceral Sensitivity: Colorectal Distension (CRD)

Visceral hypersensitivity is a hallmark of IBS. The colorectal distension (CRD) model is used to quantify the visceromotor response (VMR) to a painful stimulus in the colon.[10]

-

Surgical Implantation of EMG Electrodes:

-

Anesthetize the rat and implant bipolar electrodes into the external oblique abdominal muscles.

-

Exteriorize the electrode leads at the back of the neck and allow the animal to recover for at least 4-5 days.

-

-

CRD Procedure:

-

On the day of the experiment, lightly anesthetize the rat for the insertion of the balloon catheter.

-

Insert a flexible balloon catheter (e.g., 4-6 cm in length) intra-anally into the descending colon, with the end of the balloon positioned approximately 1 cm from the anus.[5] Secure the catheter to the tail with tape.

-

Place the conscious rat in a small restraint cage and allow it to acclimate for at least 30 minutes.

-

Connect the catheter to a barostat or pressure-controlled inflation device.

-

Perform graded, phasic distensions by rapidly inflating the balloon to various pressures (e.g., 15, 30, 45, 60 mmHg), with each distension lasting for a set duration (e.g., 20 seconds) and followed by a rest period.

-

-

Data Acquisition and Analysis:

-

Record the electromyographic (EMG) activity of the abdominal muscles during the pre-distension, distension, and post-distension periods.

-

The visceromotor response (VMR) is quantified by integrating the EMG signal (Area Under the Curve, AUC) during the distension period and subtracting the baseline (pre-distension) activity.

-

The number of abdominal contractions can also be visually counted as a behavioral measure of pain.[7]

-

Assessment of Colonic Motility: In Vitro Organ Bath

This ex vivo technique allows for the direct assessment of the contractility of colonic smooth muscle strips in response to pharmacological agents.

-

Tissue Preparation:

-

Organ Bath Setup:

-

Suspend the muscle strips in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.[11]

-

-

Experimental Procedure:

-

Record spontaneous contractile activity.

-

To assess nerve-mediated responses, perform electrical field stimulation (EFS) at varying frequencies.

-

To assess direct muscle responses, add contractile agents like acetylcholine or carbachol in a cumulative concentration-response manner.[3]

-

To test the effect of this compound, pre-incubate the tissue with OB before adding the contractile agonist.

-

-

Data Analysis:

-

Measure the amplitude and frequency of spontaneous contractions.

-

Quantify the peak tension developed in response to EFS or pharmacological agents.

-

Construct concentration-response curves to determine the potency (EC50) of contractile agents and the inhibitory potency (IC50) of this compound.[3]

-

Immunohistochemical Analysis of the Myenteric Plexus

This protocol allows for the visualization and quantification of specific neuronal populations within the enteric nervous system.

-

Tissue Preparation:

-

Dissect the colon and flush the lumen with phosphate-buffered saline (PBS).

-

Isolate the longitudinal muscle layer with the attached myenteric plexus (LMMP) by careful peeling.[5]

-

Fix the LMMP preparation in 4% paraformaldehyde.

-

-

Immunostaining:

-

Permeabilize the tissue with a detergent such as Triton X-100 (e.g., 1% in PBS).[12]

-

Block non-specific binding using a blocking solution (e.g., 10% normal donkey serum).[12]

-

Incubate the tissue with primary antibodies targeting specific neuronal markers (e.g., ChAT for cholinergic neurons, nNOS for nitrergic neurons, PGP9.5 as a pan-neuronal marker) overnight at room temperature.[12][13]

-

Wash the tissue extensively with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies.

-

Mount the stained tissue on slides with an anti-fading mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained neurons using a fluorescence or confocal microscope.

-

Quantify the number of immunoreactive neurons per ganglion or per unit area to assess changes in neuronal populations between experimental groups.

-

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound (OB) in rat models of IBS.

| Table 1: Effect of this compound on Visceral Sensitivity (Colorectal Distension) | |||

| Experimental Group | Distension Volume (ml) | Number of Abdominal Contractions (Mean ± SEM) | Reference |

| Control | 0.8 | 13.25 ± 1.79 | [7] |

| Control | 1.2 | 21.75 ± 2.30 | [7] |

| WRS (Wrap Restraint Stress) | 0.8 | 18.13 ± 1.92 | [7] |

| WRS (Wrap Restraint Stress) | 1.2 | 29.00 ± 2.00 | [7] |

| WRS + OB (20 mg/kg, p.o.) | 0.8 | 17.38 ± 1.61 | [7] |

| WRS + OB (20 mg/kg, p.o.) | 1.2 | 25.25 ± 3.52 | [7] |

| *P < 0.05 compared to Control |

| Table 2: Effect of this compound on Stress-Induced Defecation | |||

| Experimental Group | Parameter | Value (Mean ± SEM) | Reference |

| Control | Fecal Pellet Number | 5.88 ± 1.27 | [7] |

| Control | Fecal Pellet Weight (mg) | 986 ± 219 | [7] |

| WRS (Wrap Restraint Stress) | Fecal Pellet Number | 10.63 ± 1.97 | [7] |

| WRS (Wrap Restraint Stress) | Fecal Pellet Weight (mg) | 2869 ± 416 | [7] |

| *P < 0.05 compared to Control. Note: Acute OB administration did not significantly affect these parameters in this study. |

| Table 3: Effect of this compound on Cholinergic Myenteric Neurons in rWAS Model | |||

| Experimental Group | Parameter | Value (Mean ± SEM) | Reference |

| Sham | % ChAT-IR Neurons | ~35% | [6][13] |

| rWAS | % ChAT-IR Neurons | ~55% | [6][13] |

| rWAS + OB | % ChAT-IR Neurons | ~38% | [6][13] |

| OB only | % ChAT-IR Neurons | ~36% | [6][13] |

| P < 0.005 rWAS vs all other groups. ChAT-IR: Choline Acetyltransferase Immunoreactive. |

| Table 4: In Vitro Inhibitory Effects of this compound on Rat Colonic Strips | |||

| Stimulus | Response Measured | IC50 / EC50 of OB (μM) | Reference |

| KCl | Ca2+ Transients | 3.6 | [3] |

| Carbachol | Contraction | 13.0 | [3] |

| Electrical Field Stimulation | Contraction (atropine-sensitive) | 7.3 | [3] |

| Neurokinin A | Ca2+ Transients | 11.7 | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Stress-Induced Colonic Dysfunction and this compound's Mechanism of Action

Psychosocial stress triggers the release of Corticotropin-Releasing Factor (CRF) from the hypothalamus.[14] In the gut, CRF binds to CRF1 receptors on myenteric neurons.[7] This activation leads to a cascade of events, including increased excitability of cholinergic neurons, enhanced smooth muscle contractility, and visceral hypersensitivity.[14] this compound is hypothesized to counteract these effects by directly blocking L-type calcium channels and muscarinic receptors on smooth muscle cells, and potentially by interfering with the CRF1 receptor signaling cascade in the enteric nervous system.[3][12]

Caption: this compound's mechanism in stress-induced IBS models.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rat model of IBS.

Caption: Preclinical workflow for this compound evaluation in IBS models.

References

- 1. An immunohistochemical study of the myenteric plexus of the colon in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An immunohistochemical study of the myenteric plexus of the colon in the rat and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Brain and Gut CRF Signaling: Biological Actions and Role in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in irritable bowel syndrome: A dose-ranging randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Otilonium Bromide in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otilonium Bromide (OB) is a quaternary ammonium compound utilized as an antispasmodic agent for the treatment of Irritable Bowel Syndrome (IBS). Its therapeutic action is localized to the gastrointestinal tract, and it exhibits poor systemic absorption. A significant challenge in the bioanalysis of this compound is its instability in plasma, where it is known to degrade rapidly due to hydrolysis by plasma esterases.[1][2] This application note details a robust and sensitive HPLC-MS/MS method for the accurate quantification of this compound in human plasma, incorporating a critical stabilization step to ensure sample integrity. The method employs liquid-liquid extraction (LLE) for sample cleanup and tandem mass spectrometry for detection, making it suitable for pharmacokinetic studies.

Method Summary

This method involves the stabilization of plasma samples with potassium fluoride, an esterase inhibitor, immediately after collection.[2] Following stabilization, a liquid-liquid extraction procedure is used to isolate this compound and the internal standard (IS) from the plasma matrix. The extracted samples are then analyzed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Detailed Experimental Protocol

Materials and Reagents

-

Analytes: this compound reference standard, appropriate Internal Standard (e.g., a stable isotope-labeled OB or another quaternary ammonium compound).

-

Chemicals: Potassium Fluoride (KF), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Isopropanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

-

Matrices: Drug-free human plasma (K2-EDTA).

Instrumentation

-

HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the Internal Standard in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve (CC) and quality control (QC) samples. Prepare a working solution for the Internal Standard at an appropriate concentration.

-

Potassium Fluoride Solution (1M): Dissolve an appropriate amount of KF in deionized water.

Sample Preparation Protocol

-

Collection & Stabilization: Collect blood in tubes containing K2-EDTA anticoagulant. Centrifuge to separate plasma. Immediately transfer the plasma to a new tube and add 1M Potassium Fluoride solution (e.g., 20 µL per 1 mL of plasma) to inhibit esterase activity.[1][2] Vortex briefly.

-

Spiking: Aliquot 200 µL of stabilized plasma into a microcentrifuge tube. For CC and QC samples, add the corresponding working solution. For study samples, add a blank solution.

-

Internal Standard Addition: Add 25 µL of the IS working solution to all tubes (except double blanks) and vortex.

-

Liquid-Liquid Extraction: Add 1 mL of extraction solvent (Ethyl Acetate:Isopropanol, 10:1 v/v).[4]

-

Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 70:30 Water with 0.1% Formic Acid : Acetonitrile) and vortex to dissolve.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |

Table 2: Mass Spectrometer Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | Instrument Dependent |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z)* | Dwell Time (ms) |

| This compound | 483.3 | 114.1 | 100 |

| Internal Standard | Analyte Specific | Analyte Specific | 100 |

*Note: The precursor ion for Otilonium corresponds to its cationic form [M]+. Product ions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation and Data Presentation

The method was validated according to established bioanalytical guidelines. A summary of the performance characteristics is presented below.

Table 4: Method Validation Quantitative Summary

| Parameter | Result |

| Linear Range | 0.1 - 20.0 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15%[2] |

| Inter-day Precision (%CV) | < 15%[2] |

| Intra-day Accuracy (% Bias) | Within ±15%[2] |

| Inter-day Accuracy (% Bias) | Within ±15%[2] |

| Mean Extraction Recovery | > 93%[2] |

| Matrix Effect | Negligible[2] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from plasma sample collection to final data analysis.

Caption: Workflow for this compound quantification in plasma.

This application note provides a comprehensive and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The critical step of sample stabilization with potassium fluoride successfully prevents enzymatic degradation, ensuring accurate and reliable results.[1][2][4] The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for supporting clinical and preclinical pharmacokinetic evaluations of this compound.

References

Illuminating the Path of a Targeted Gut Antispasmodic: In Vivo Imaging of Otilonium Bromide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Otilonium Bromide (OB) is a quaternary ammonium derivative with potent spasmolytic activity, primarily utilized in the management of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy is attributed to its localized action on the smooth muscle of the distal gastrointestinal (GI) tract. Understanding the in vivo distribution and tissue-specific accumulation of OB is paramount for elucidating its pharmacokinetic and pharmacodynamic profile. This document provides a detailed overview of in vivo imaging techniques, with a focus on radiolabeling and autoradiography, to track the distribution of this compound. It includes comprehensive experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.

In Vivo Imaging Techniques for this compound

The primary method for tracking the in vivo distribution of this compound has been through the use of radiolabeled compounds.[1][2][3] This approach offers high sensitivity and allows for quantitative assessment of drug concentration in various tissues.

1.1. Radiolabeling with Carbon-14 (¹⁴C):

The most prominent technique involves labeling this compound with Carbon-14 (¹⁴C).[1] This allows for the direct tracking of the molecule and its metabolites. The negligible systemic absorption of orally administered OB makes radiolabeling an ideal choice for detecting the low concentrations that might be present in plasma and various tissues.[1]

1.2. Quantitative Whole-Body Autoradiography (QWBA):

QWBA is a powerful imaging technique that provides a visual and quantitative map of the distribution of a radiolabeled drug throughout the entire body of a laboratory animal.[4][5][6] Following administration of ¹⁴C-Otilonium Bromide, whole-body sections of the animal are exposed to a phosphor imaging plate or X-ray film to generate a detailed image of radioactivity distribution.[1][2]

1.3. Liquid Scintillation Counting (LSC):

LSC is used to quantify the amount of radioactivity in dissected tissues and plasma samples.[1] This technique provides precise quantitative data on the concentration of ¹⁴C-Otilonium Bromide in specific organs and fluids, complementing the visual data from QWBA.

1.4. Microautoradiography (MARG):

For higher resolution imaging at the cellular level, microautoradiography can be employed. This technique can pinpoint the localization of radiolabeled OB within specific cell types in a tissue section, providing valuable insights into its mechanism of action.[4][5]

1.5. Potential Alternative Techniques:

While radiolabeling is the established method, other advanced in vivo imaging techniques could potentially be adapted for tracking this compound. These include:

-

Fluorescence Imaging: By conjugating a fluorescent probe to this compound, its distribution could be tracked in real-time in living animals.[7][8][9][10][11][12] Near-infrared (NIR) probes would be particularly advantageous due to their deeper tissue penetration and lower autofluorescence.[7][10]

-

Mass Spectrometry Imaging (MSI): MSI is a label-free technique that can visualize the spatial distribution of drugs and their metabolites in tissue sections based on their mass-to-charge ratio.[13][14][15][16][17] This could provide a highly specific method for mapping OB distribution.

Quantitative Data on this compound Distribution

Studies utilizing ¹⁴C-labeled this compound in rats have provided key quantitative data on its biodistribution following oral administration.[1]

| Tissue/Fluid | Peak Concentration (ng Eq/g or /mL) | Time to Peak Concentration (hours) | Key Findings |

| Plasma | 2.7 | 1.5 | Very low plasma levels, indicating negligible systemic absorption.[1] |

| Gastrointestinal (GI) Tract Walls | Measurable in the micromole equivalents/kg range | 4 to 8 | Significant penetration into the walls of the large intestine, the target organ.[1] |

| Large Intestine Contents | High levels of radioactivity | - | Reflects the primary route of transit for the orally administered drug.[1] |

| Liver | Trace amounts | - | Minimal hepatic exposure.[1] |

| Other Tissues and Organs | Negligible | - | Demonstrates the high degree of localization of OB to the GI tract.[1] |

Experimental Protocols

3.1. Protocol for In Vivo Distribution Study of ¹⁴C-Otilonium Bromide in Rats

This protocol is based on established methodologies for studying the biodistribution of radiolabeled compounds.[1][2]

3.1.1. Materials:

-

¹⁴C-labeled this compound

-

Male Wistar rats (or other appropriate strain)

-

Oral gavage needles

-

Metabolic cages for collection of urine and feces

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for dissection

-

Liquid scintillation cocktail and vials

-